4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is an organofluorine compound with the molecular formula C9H13BrF4O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbonate group can be hydrolyzed to form corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted fluorobutyl carbonates, while hydrolysis typically produces butyl alcohol and carbon dioxide.
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutyl 3-fluoropropyl carbonate
- tert-Butyl 3-bromo-4-fluorobenzamide
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl butyl carbonate is unique due to its combination of bromine and multiple fluorine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in applications requiring specific fluorinated functionalities .
Properties
Molecular Formula |
C9H13BrF4O3 |
---|---|
Molecular Weight |
325.09 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) butyl carbonate |
InChI |
InChI=1S/C9H13BrF4O3/c1-2-3-5-16-7(15)17-6-4-8(11,12)9(10,13)14/h2-6H2,1H3 |
InChI Key |
ZMPQULZCOJWOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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